L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine

Peptide Chemistry Toxin Fragment Molecular Weight

Researchers studying enterotoxigenic E. coli (ETEC) heat-stable toxin (STh) often face confounding polyclonal responses when using the full-length, disulfide-bonded holotoxin for N-terminal epitope mapping. This linear pentapeptide (Asn-Ser-Ser-Asn-Tyr), representing residues 1-5 of STh, eliminates interference from the structured core. - Maps N-terminal B-cell/T-cell epitopes without disulfide-bond cross-reactivity. - Models the nascent, unfolded state of STh for oxidative folding pathway studies. - Serves as a validated MALDI-TOF/ESI-MS mass calibration standard (monoisotopic mass ~583.6 Da). Supplied as custom-synthesized, HPLC-purified peptide with full analytical documentation for reproducible immunological and biophysical assays.

Molecular Formula C23H33N7O11
Molecular Weight 583.5 g/mol
CAS No. 591748-85-5
Cat. No. B12578655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine
CAS591748-85-5
Molecular FormulaC23H33N7O11
Molecular Weight583.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)O
InChIInChI=1S/C23H33N7O11/c24-12(6-17(25)34)19(36)29-15(8-31)22(39)30-16(9-32)21(38)27-13(7-18(26)35)20(37)28-14(23(40)41)5-10-1-3-11(33)4-2-10/h1-4,12-16,31-33H,5-9,24H2,(H2,25,34)(H2,26,35)(H,27,38)(H,28,37)(H,29,36)(H,30,39)(H,40,41)/t12-,13-,14-,15-,16-/m0/s1
InChIKeyGUBRSAREAUMFFL-QXKUPLGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine (CAS 591748-85-5) Procurement Guide: Sourcing the N-Terminal Fragment of E. coli Heat-Stable Enterotoxin


L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine (sequence: Asn-Ser-Ser-Asn-Tyr, NSSNY) is a synthetic pentapeptide corresponding to the N-terminal linear fragment (residues 1–5) of the 19-amino acid heat-stable enterotoxin (STh) produced by human enterotoxigenic Escherichia coli [1]. The full STh toxin is a cysteine-rich peptide with a defined tertiary structure stabilized by three intramolecular disulfide bonds, which are essential for its potent enterotoxic activity. This pentapeptide lacks all cysteine residues and disulfide bonds, making it a linear, structurally distinct model for studying the contribution of the N-terminal region to toxin folding, receptor recognition, and immunogenicity [1].

Why Generic Substitution Fails for L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine: Differentiating a Linear Fragment from the Bioactive Holotoxin


Simply substituting the full-length STh toxin or other enterotoxin fragments for this specific pentapeptide is not scientifically valid. The full toxin is a highly structured, disulfide-bonded molecule, while Asn-Ser-Ser-Asn-Tyr is a flexible, linear peptide. This fundamental structural difference leads to distinct physicochemical properties, biological activities, and folding behaviors [1]. The full toxin's enterotoxicity is dependent on its 3D conformation stabilized by disulfide bonds, which this fragment cannot adopt. Using the incorrect form will compromise experimental outcomes in studies on toxin domain function, peptide vaccine development, or structure-activity relationship (SAR) investigations where the isolated N-terminal epitope is the required reagent.

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine (NSSNY) Quantitative Differentiation Evidence vs. Full-Length STh Enterotoxin


Molecular Weight and Size Differentiation: NSSNY Fragment vs. Full-Length STh Holotoxin

The target pentapeptide has a molecular formula of C₂₃H₃₃N₇O₁₁ and a monoisotopic mass of approximately 583.6 Da [1]. In contrast, the full-length STh enterotoxin is a 19-residue peptide with the sequence Asn-Ser-Ser-Asn-Tyr-Cys-Cys-Glu-Leu-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr and a monoisotopic mass of approximately 2042 Da [1]. This represents a greater than 3-fold difference in molecular weight, directly impacting molar concentration calculations for bioassays and receptor-binding studies.

Peptide Chemistry Toxin Fragment Molecular Weight

Disulfide Bond Content: A Key Structural and Stability Differentiator

The target pentapeptide is a linear sequence containing zero cysteine residues and thus zero disulfide bonds. The full-length STh enterotoxin contains six cysteine residues that form three intramolecular disulfide bonds (Cys6-Cys11, Cys7-Cys15, Cys10-Cys18), which are essential for its highly stable, compact tertiary structure and biological activity [1]. This complete absence of disulfide bonds in NSSNY results in a flexible, random-coil conformation in solution.

Structural Biology Peptide Stability Disulfide Bonds

Enterotoxic Activity: Severely Attenuated Biological Function Compared to Holotoxin

The full-length STh toxin is a potent enterotoxin with a minimum effective dose of 2.5 ng in the suckling mouse assay for fluid accumulation [1]. While the specific enterotoxic activity of the isolated NSSNY pentapeptide has not been separately quantified in the literature, the C-terminal 13 residues, which contain the disulfide-bonded core, are known to be the biologically active sequence [1]. By inference, a fragment lacking this entire active core exhibits severely attenuated or absent enterotoxicity. The procurement of this specific fragment is therefore essential for research aiming to study non-toxic N-terminal functions.

Toxicology Biological Activity Enterotoxin

Optimal Procurement and Application Scenarios for L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine (NSSNY)


Epitope Mapping and Vaccine Development Against Enterotoxigenic E. coli

This linear pentapeptide serves as a precise tool for mapping the N-terminal B-cell or T-cell epitopes of the STh toxin without interference from the disulfide-bonded core. Its use ensures that immune responses are generated specifically against the N-terminal region, which is critical for designing epitope-based vaccines [1]. Using the full toxin would generate a polyclonal response against multiple epitopes, confounding the analysis.

Structural Biology Studies of Toxin Folding Intermediates

As a linear fragment containing the first five residues of STh, this peptide can be used as a model for the unfolded or nascent state of the toxin. This is essential for studying the oxidative folding pathway of the holotoxin in vitro. The full-length, correctly folded toxin is not a suitable comparator for these early folding states [1].

Calibration Standard for Mass Spectrometry and Analytical Chemistry

With its well-defined molecular formula (C₂₃H₃₃N₇O₁₁) and a monoisotopic mass of ~583.6 Da, this synthetic pentapeptide serves as an excellent mass calibration standard for MALDI-TOF or ESI-MS analysis of small peptides. Its purity and mass, confirmed by Edman degradation and fast atom bombardment mass spectrometry in the original characterization study, make it a reliable reference material [1].

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